(E)-but-2-enedioic acid;N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide
Description
(E)-but-2-enedioic acid;N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a dimethylamino propyl chain. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O.2C4H4O4/c1-18(2)11-5-9-15-8-4-10-17-14(19)13-6-3-7-16-12-13;2*5-3(6)1-2-4(7)8/h3,6-7,12,15H,4-5,8-11H2,1-2H3,(H,17,19);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVMEISUWTXJJR-LVEZLNDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C1=CN=CC=C1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNCCCNC(=O)C1=CN=CC=C1)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-but-2-enedioic acid;N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine-3-carboxamide core. This is followed by the introduction of the dimethylamino propyl chain through a series of nucleophilic substitution reactions. The final step involves the addition of the (E)-but-2-enedioic acid moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. Catalysts and solvents are chosen to optimize yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring and the dimethylamino propyl chain.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(E)-but-2-enedioic acid;N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino propyl chain and the pyridine ring play crucial roles in binding to these targets, modulating their activity. Pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Steviol glycosides: Known for their sweetening properties and structural complexity.
tert-Butyl carbamate: Used in organic synthesis as a protecting group.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities.
Uniqueness: (E)-but-2-enedioic acid;N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
